Methyl 4-hydroxy-3-sulfamoylbenzoate
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Overview
Description
Methyl 4-hydroxy-3-sulfamoylbenzoate is a chemical compound with the molecular formula C₈H₉NO₅S. It is known for its unique structure, which includes a benzoic acid core substituted with hydroxyl, sulfamoyl, and methyl ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-3-sulfamoylbenzoate typically involves the esterification of 4-hydroxy-3-sulfamoylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-3-sulfamoylbenzoic acid.
Reduction: Formation of 4-hydroxy-3-aminobenzoic acid.
Substitution: Formation of 4-hydroxy-3-sulfamoylbenzoic acid.
Scientific Research Applications
Methyl 4-hydroxy-3-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfamoyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Methyl 4-sulfamoylbenzoate: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
Methyl 4-hydroxy-3-sulfamoylbenzoate is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to similar compounds .
Properties
CAS No. |
82020-63-1 |
---|---|
Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-sulfamoylbenzoate |
InChI |
InChI=1S/C8H9NO5S/c1-14-8(11)5-2-3-6(10)7(4-5)15(9,12)13/h2-4,10H,1H3,(H2,9,12,13) |
InChI Key |
XIQLWGJQJCMGMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)S(=O)(=O)N |
Origin of Product |
United States |
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